molecular formula C24H42O21 B3030429 Sizofiran CAS No. 9050-67-3

Sizofiran

Katalognummer B3030429
CAS-Nummer: 9050-67-3
Molekulargewicht: 666.6 g/mol
InChI-Schlüssel: WDQLRUYAYXDIFW-RWKIJVEZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sizofiran, also known as Schizophyllan or SPG, is a beta-D-glucan obtained from the Aphyllophoral fungus Schizophyllum commune . It is used as an immunoadjuvant in the treatment of neoplasms, especially tumors found in the stomach . This compound has been used in trials studying the treatment of Cervical Cancer .


Molecular Structure Analysis

This compound is a β-1,3 beta-glucan with β-1,6 branching . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .


Chemical Reactions Analysis

This compound has been studied for its potential as an eIF4E inhibitor, a protein involved in the development of various cancers . Molecular docking studies found this compound to have the most affinity eIF4E binding energy out of 93 phytochemicals, 5 current drugs, and 4 known inhibitors .


Physical And Chemical Properties Analysis

This compound is a neutral extracellular polysaccharide . It has a molecular weight of 450,000 Da, and a specific rotation in water of +18-24° .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects in Cancer Treatment

Sizofiran has been studied for its immunomodulatory effects in cancer treatment, particularly in enhancing the immunofunction of regional lymph nodes in patients with cervical and gastric cancer. Shimizu et al. (2010) found that this compound augmented interleukin-2 (IL-2) production in regional lymph nodes, which was accompanied by an increase in cells stained with anti-Leu-3a and IL-2 receptor in patients with cervical cancer (Shimizu, Hasumi, & Masubuchi, 2010). Fujimoto et al. (1991) observed that in patients with curatively resected gastric cancer, the survival probability and recurrence rates were better in this compound-administered patients compared to controls, indicating this compound's potential as a biological response modifier in cancer treatment (Fujimoto et al., 1991).

Enhancement of Radiotherapy Efficacy

The combination of this compound with radiotherapy has been shown to improve clinical outcomes in patients with cervical cancer. A randomized controlled study conducted by Noda et al. (1992) revealed that the combination led to higher complete response rates and a more rapid recovery from decreased lymphocyte counts due to radiotherapy, suggesting this compound's role in enhancing the efficacy of radiotherapy (Noda et al., 1992).

Protective Effects Against Chemotherapy and Radiotherapy-Induced Damage

This compound has been found to exhibit protective effects against the damage induced by chemotherapy and radiotherapy. Yang et al. (1993) reported that this compound inhibited sister chromatid exchanges (SCEs) in the bone marrow cells of mice treated with various anticancer agents or irradiation, indicating its potential role in preventing chromosomal damage induced by cancer treatment (Yang, Tsuchiya, Arika, & Hosokawa, 1993).

Activation of Peritoneal Macrophages in Gynecological Malignancies

Chen and Hasumi (1993) explored the influence of this compound combined with recombinant interferon-γ on the biological activities of peritoneal macrophages in patients with gynecological malignancies. Their findings suggest that this compound, along with interferon-γ, could enhance the number of peritoneal macrophages and the production of cytokines, potentially offering a therapeutic approach to prevent the recurrence of gynecological malignancies, including ovarian cancer (Chen & Hasumi, 1993).

Safety and Hazards

Sizofiran, classified as a beta-glucan and extracted from the fungus Schizophyllum commune, showed no quantifiable adverse reactions through independent scientific procedures . With its classification as a beta-glucan, this compound is generally recognized as safe (GRAS) by the United States FDA .

Zukünftige Richtungen

Designed Sizofiran-related compounds showed better activity than the current drugs such as Camptosar, Sorafenib, Regorafenib, Doxorubicin, and Kenpaullone, indicating strong potential to suppress CRC progression by targeting eIF4E . This research aims to significantly aid development of improved eIF4E-targeting drugs for cancer treatment .

Eigenschaften

IUPAC Name

(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19+,20+,21-,22-,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQLRUYAYXDIFW-RWKIJVEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238184
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

9050-67-3
Record name Sizofiran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13128
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sizofiran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.